N-(3-吲哚乙酰基)-L-异亮氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-Indolylacetyl)-L-isoleucine” is a compound related to indoleacetylamino acids . These compounds are known to play roles in various biological processes .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, but specific information on the molecular structure of “N-(3-Indolylacetyl)-L-isoleucine” is not available .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While some properties of related compounds are available , specific information on the physical and chemical properties of “N-(3-Indolylacetyl)-L-isoleucine” is not provided in the search results.科学研究应用

吲哚衍生物的代谢和生物学作用

吲哚衍生物,包括吲哚-3-乙酸(IAA),在各种生物学背景下具有重要意义,特别是在 IAA 作为生长激素的植物中。对 IAA 的细菌分解代谢的研究概述了参与吲哚衍生物降解和同化的途径和基因簇,这可以提供对微生物与植物激素相互作用的见解,并在生物技术和农业中具有潜在的应用(Laird、Flores 和 Leveau,2020)。此外,植物性吲哚生物碱广泛的药理活性,包括抗癌、抗菌、抗病毒和其他作用,强调了吲哚衍生物在药物化学中的治疗潜力(Omar 等,2021)。

异亮氨酸及其衍生物在健康和疾病中的作用

异亮氨酸及其衍生物是代谢过程的组成部分,其代谢在各种先天性错误中至关重要,并且在治疗干预中具有潜力。异亮氨酸的代谢涉及复杂的途径,这些途径的缺陷会导致特定的代谢紊乱。了解这些代谢途径可以深入了解相关疾病的诊断和治疗(Korman,2006)。此外,利用异亮氨酸和相关氨基酸生产具有治疗潜力的生物活性肽,例如降压活性,说明了这些氨基酸在开发促进健康的剂中的重要性(Yathisha U.G. 等,2019)。

有机化学中的合成和应用

吲哚及其衍生物的合成仍然是有机化学中一个至关重要的研究领域,已经开发了许多构建吲哚核的方法。这些合成方法在药物和其他基于吲哚的化学品的开发中至关重要,展示了吲哚合成策略的多功能性和重要性(Taber 和 Tirunahari,2011)。

作用机制

Target of Action

It is known that this compound is an isomer of the naturally occurring amino acid l-alanine .

Mode of Action

It is known to be a constituent of the plant hormone auxin , which suggests it may interact with auxin receptors and influence plant growth and development.

Biochemical Pathways

N-(3-Indolylacetyl)-L-isoleucine is likely involved in the auxin biosynthesis pathway, given its role as a constituent of the plant hormone auxin . Auxins are key regulators of plant growth and development, influencing processes such as cell elongation, division, and differentiation.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetics.

Result of Action

In a study on patients with advanced non-small-cell lung cancer, lower levels of N-(3-Indolylacetyl)-L-isoleucine were associated with longer progression-free survival

生化分析

Biochemical Properties

N-(3-Indolylacetyl)-L-isoleucine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to behave as a competitive inhibitor of the TS α-subunit . The nature of these interactions is complex and often involves changes in the conformation and function of the interacting biomolecules .

Cellular Effects

The effects of N-(3-Indolylacetyl)-L-isoleucine on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been utilized to investigate the biochemical impact of auxin on cells, including its involvement in metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of action of N-(3-Indolylacetyl)-L-isoleucine is complex and multifaceted. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to act as an allosteric effector and perturb the TS β-active site .

Temporal Effects in Laboratory Settings

The effects of N-(3-Indolylacetyl)-L-isoleucine change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of N-(3-Indolylacetyl)-L-isoleucine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

N-(3-Indolylacetyl)-L-isoleucine is involved in several metabolic pathways. This includes any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

N-(3-Indolylacetyl)-L-isoleucine is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

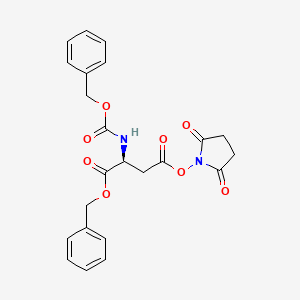

IUPAC Name |

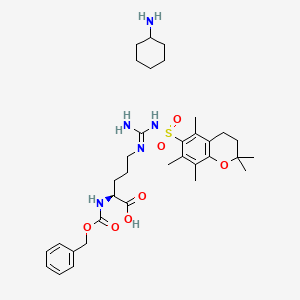

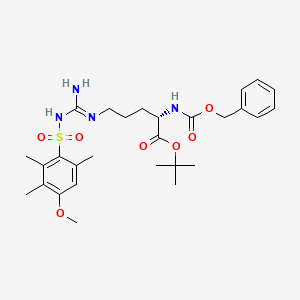

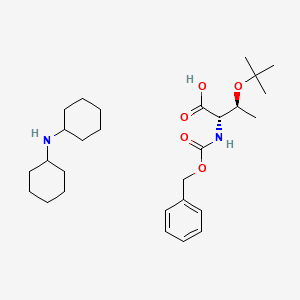

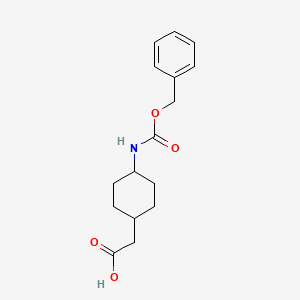

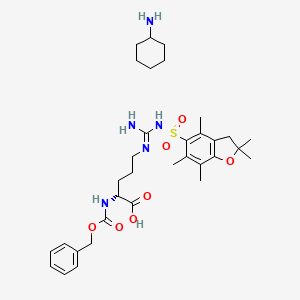

(2S,3S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21)/t10-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTUQMUCTTVOFW-BONVTDFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972574 |

Source

|

| Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57105-45-0 |

Source

|

| Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

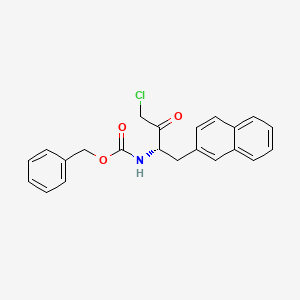

![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)